molecular formula C19H17N3O2 B1208261 N-(2-furanylmethyl)-1-(4-methoxyphenyl)-5-benzimidazolamine

N-(2-furanylmethyl)-1-(4-methoxyphenyl)-5-benzimidazolamine

Cat. No. B1208261
M. Wt: 319.4 g/mol
InChI Key: JLKSRLWXOIXKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furanylmethyl)-1-(4-methoxyphenyl)-5-benzimidazolamine is a member of benzimidazoles.

Scientific Research Applications

Synthesis and Oxidation Properties

  • N-(2-furanylmethyl)-1-(4-methoxyphenyl)-5-benzimidazolamine is a triarylamine derivative with potential use in the synthesis of radical cation precursors. Its oxidation properties have been explored, noting the potential for spin delocalization (Murata & Lahti, 2007).

Antimicrobial Activity

  • Benzimidazole derivatives, including those similar to N-(2-furanylmethyl)-1-(4-methoxyphenyl)-5-benzimidazolamine, have been evaluated for their antimicrobial properties. This includes screening against various bacterial and fungal strains to understand their structure-activity relationships (Vlaović et al., 1992).

Potential Anticancer Applications

  • Certain benzimidazole compounds, closely related to the chemical structure , have shown promise as anticancer agents. The specific interactions of these compounds with cancer cell lines, such as HeLa and PC3 cells, have been investigated, leading to insights into their potential therapeutic applications (El-Shekeil et al., 2012).

Pharmacological Properties

  • The pharmacological activity of imidazo[1,2-a]benzimidazoles, which share structural similarities with N-(2-furanylmethyl)-1-(4-methoxyphenyl)-5-benzimidazolamine, has been extensively studied. These compounds demonstrate a range of activities, including antioxidant, membranotropic, and antiaggregant properties (Anisimova et al., 2005).

DNA Interaction and Binding

  • Benzimidazole derivatives are known for their ability to interact with DNA, particularly through the DNA minor groove. This interaction has been a focal point of research, especially in designing molecules that bind to DNA sequences efficiently (Joubert et al., 2003).

Molecular Structure and Stability Studies

  • The molecular structure and stability of benzimidazole derivatives, including aspects like tautomeric properties, conformations, and anti-cancer properties, have been the subject of detailed studies. These investigations utilize advanced techniques such as density functional theory and molecular docking (Karayel, 2021).

properties

Product Name

N-(2-furanylmethyl)-1-(4-methoxyphenyl)-5-benzimidazolamine

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)benzimidazol-5-amine

InChI

InChI=1S/C19H17N3O2/c1-23-16-7-5-15(6-8-16)22-13-21-18-11-14(4-9-19(18)22)20-12-17-3-2-10-24-17/h2-11,13,20H,12H2,1H3

InChI Key

JLKSRLWXOIXKNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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